7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-: 1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene is a complex organic compound with the molecular formula C10H5NO and a molecular weight of 155.156 g/mol . This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety, a cyclobutane ring, and an azirene ring. The intricate arrangement of these rings imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzofurans and aziridines can be subjected to cyclization reactions using catalysts like palladium or copper complexes. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the desired fused ring system.
Industrial Production Methods
Industrial production of 1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene may involve optimized synthetic routes that ensure high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Researchers investigate the biological activity of this compound and its derivatives. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. Its ability to interact with specific biological targets could lead to the development of novel pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways. Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic effects and guide the development of new drugs.
Vergleich Mit ähnlichen Verbindungen
1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene can be compared with other similar compounds, such as:
- 1H-1Benzofuro[2,3-b]imidazo[4,5-f]quinoline : This compound shares a benzofuran moiety but differs in the arrangement of the fused rings. It may exhibit different chemical reactivity and biological activity.
- 1H-1Benzofuro[3,2-b]pyridine : Another benzofuran derivative with a pyridine ring. Its properties and applications can vary significantly from those of 1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene.
- 1H-1Benzofuro[2,3-b]benzothiazole : This compound contains a benzothiazole ring fused to the benzofuran moiety. It may have distinct chemical and biological properties.
The uniqueness of 1H-1
Eigenschaften
CAS-Nummer |
111850-39-6 |
---|---|
Molekularformel |
C10H5NO |
Molekulargewicht |
155.156 |
InChI |
InChI=1S/C10H5NO/c1-2-4-6-5(3-1)7-8-9(11-8)10(7)12-6/h1-4,11H |
InChI-Schlüssel |
RKZCIQIRMXUIQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C3O2)N4 |
Synonyme |
1H-Benzofuro[2,3:3,4]cyclobut[1,2-b]azirine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.